

# 2-Bromo-5-(4-fluorophenyl)pyridine molecular structure

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## Compound of Interest

Compound Name: 2-Bromo-5-(4-fluorophenyl)pyridine

CAS No.: 868254-43-7

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## Technical Dossier: 2-Bromo-5-(4-fluorophenyl)pyridine

Molecular Structure, Synthesis Strategy, and Application in Drug Discovery

### Part 1: Executive Summary & Molecular Architecture

**2-Bromo-5-(4-fluorophenyl)pyridine** is a high-value biaryl intermediate utilized primarily in the synthesis of pharmaceuticals (kinase inhibitors) and optoelectronic materials (OLED host materials). Its structure is defined by a pyridine core substituted with a bromine atom at the C2 position and a 4-fluorophenyl moiety at the C5 position.<sup>[1]</sup>

This molecule represents a "privileged scaffold" due to its orthogonal reactivity. The presence of a chemically stable fluorophenyl group at C5 and a reactive bromine "handle" at C2 allows for sequential, regioselective functionalization. The fluorine atom specifically modulates lipophilicity and metabolic stability (blocking P450 oxidation at the para-position), while the

pyridine nitrogen provides hydrogen-bond acceptor capabilities crucial for protein-ligand binding.

### Physicochemical Profile (Predicted & Observed)

Property	Value / Description
IUPAC Name	2-Bromo-5-(4-fluorophenyl)pyridine
Molecular Formula	C <sub>11</sub> H <sub>7</sub> BrFN
Molecular Weight	252.09 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DCM, THF, DMSO; Insoluble in Water
LogP (Predicted)	~3.2 (Lipophilic)
Key Isotopes	<sup>1</sup> H, <sup>19</sup> F, <sup>79</sup> Br/ <sup>81</sup> Br (1:1 ratio in MS)

## Part 2: Strategic Synthesis – The Selectivity Challenge

Synthesizing **2-Bromo-5-(4-fluorophenyl)pyridine** requires a strategy that installs the aryl group at C5 while preserving the bromine at C2. A direct Suzuki coupling on 2,5-dibromopyridine is risky because the C2-position is often more activated toward oxidative addition or nucleophilic attack depending on the catalytic system.

The Authoritative Route: Chemoselective Suzuki-Miyaura Coupling To guarantee regioselectivity, the "Halogen Dance" principle is bypassed by utilizing 2-Bromo-5-iodopyridine as the starting material. The C–I bond (Bond Dissociation Energy ~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol), ensuring that the palladium catalyst inserts exclusively at the C5-iodide position.

### Experimental Protocol

Objective: Selective arylation of C5-I over C2-Br.

Reagents:

- Substrate: 2-Bromo-5-iodopyridine (1.0 equiv)

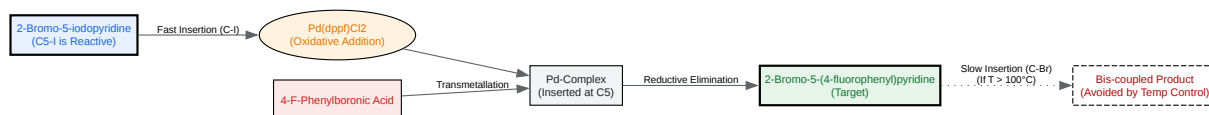
- Coupling Partner: 4-Fluorophenylboronic acid (1.1 equiv)
- Catalyst: Pd(dppf)Cl<sub>2</sub>[2][3]·DCM (3-5 mol%) — Chosen for its bidentate ligand which enhances stability and selectivity over Pd(PPh<sub>3</sub>)<sub>4</sub>.
- Base: K<sub>2</sub>CO<sub>3</sub> (2.0 equiv) or Cs<sub>2</sub>CO<sub>3</sub> (for faster rates).
- Solvent: 1,4-Dioxane/Water (4:1 v/v).

#### Step-by-Step Methodology:

- Inerting: Charge a reaction vessel with 2-bromo-5-iodopyridine, 4-fluorophenylboronic acid, and base. Evacuate and backfill with Argon (3 cycles).[3]
- Catalyst Addition: Add Pd(dppf)Cl<sub>2</sub>[2][3]·DCM under a positive stream of Argon.
- Solvation: Add degassed 1,4-Dioxane/Water mixture.
- Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent activation of the C2-Br bond.
- Monitoring: Check via TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the iodide (M+H ~284) and formation of the product (M+H ~252/254).
- Workup: Dilute with EtOAc, wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

## Reaction Logic Diagram

The following diagram illustrates the chemoselective pathway, highlighting why the C-I bond reacts preferentially.



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Caption: Chemoselective Suzuki coupling pathway exploiting the bond energy difference between C-I and C-Br.

## Part 3: Characterization & Quality Control

Trustworthiness in chemical synthesis relies on rigorous characterization. For this molecule, NMR and MS provide a self-validating system.

### 1. Mass Spectrometry (MS)

- Ionization: ESI+ or APCI.
- Signature: The presence of a single bromine atom creates a distinct 1:1 isotopic doublet at  $m/z$  252 and 254 ( $[M+H]^+$ ).
- Validation: If the intensity ratio is not ~1:1, or if a peak at  $m/z$  174 (loss of Br) is dominant, the product may be degrading or impure.

### 2. Nuclear Magnetic Resonance (<sup>1</sup>H NMR)

- Pyridine Region:
  - H6 (C6-H): Most deshielded doublet (~8.5–8.7 ppm) due to proximity to Nitrogen.
  - H3/H4: Doublet and dd signals (~7.5–7.9 ppm). H3 is often shielded by the adjacent Br.
- Phenyl Region:
  - AA'BB' System: The 4-fluorophenyl group appears as a multiplet (two multiplets integrating to 2H each).

- $^{19}\text{F}$  Coupling: The  $^{13}\text{C}$  satellites in the phenyl ring will show large coupling constants ( $J \sim 250$  Hz for C-F).

### 3. $^{19}\text{F}$ NMR

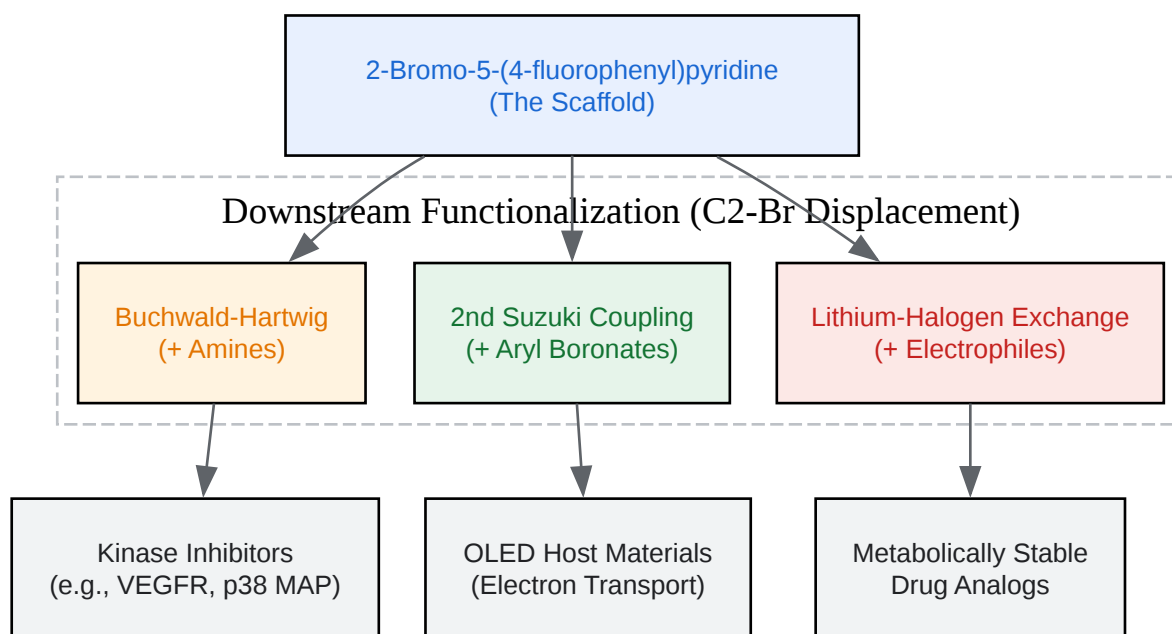
- Signal: A single singlet (or multiplet if proton-coupled) around -110 to -115 ppm. This confirms the integrity of the fluorophenyl ring.

## Part 4: Applications in Drug Discovery & Materials[5]

This molecule is a "linchpin" intermediate. Once synthesized, the remaining C2-Bromine atom serves as a universal connector for downstream diversity.

### Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)

- Buchwald-Hartwig Amination: Displacement of the C2-Br with amines (e.g., piperazine, morpholine) creates Kinase Inhibitors (targeting CDK, VEGFR).
- Suzuki Coupling (Round 2): Reaction with a second aryl boronic acid creates 2,5-Diarylpyridines, used in electron-transport layers for OLEDs.
- Heck Reaction: Coupling with acrylates yields precursors for macrocyclic drugs.



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Caption: Divergent synthesis pathways utilizing the C2-Bromine handle for medicinal and material applications.

## References

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